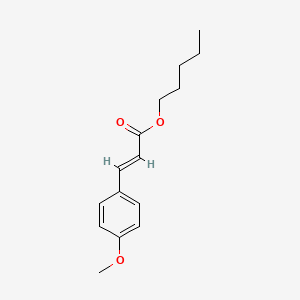
Reactive Violet 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactive Violet 22 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with substrates, particularly textiles, making them highly durable and resistant to washing. Reactive Violet 22 is widely used in the textile industry for dyeing cotton, wool, and other natural fibers due to its vibrant color and excellent fastness properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Violet 22 typically involves the reaction of a diazonium salt with a coupling component. The diazonium salt is prepared by diazotizing an aromatic amine in the presence of nitrous acid. The coupling component, often a phenol or an aromatic amine, is then reacted with the diazonium salt under controlled conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of Reactive Violet 22 involves large-scale reactions in batch or continuous processes. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to ensure high yield and purity of the dye. The final product is then purified through filtration, washing, and drying processes before being formulated into a dye powder or solution for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
Reactive Violet 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reactive Violet 22 can be reduced to its corresponding amines, which may further react to form other compounds.
Substitution: The dye can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust are used, often in alkaline conditions.
Substitution: Various nucleophiles, such as hydroxide ions or amines, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated compounds.
Reduction: Reduction products typically include aromatic amines.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Reactive Violet 22 has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and coatings.
Mecanismo De Acción
The primary mechanism of action of Reactive Violet 22 involves the formation of covalent bonds with the substrate. The dye contains reactive groups, such as chlorotriazine or vinyl sulfone, which react with nucleophilic groups on the substrate, such as hydroxyl or amino groups. This covalent bonding ensures the dye’s durability and resistance to washing.
Comparación Con Compuestos Similares
Similar Compounds
- Reactive Violet 5
- Reactive Violet 1
- Reactive Violet 2
Uniqueness
Reactive Violet 22 is unique due to its specific chemical structure, which provides distinct color properties and reactivity. Compared to other reactive dyes, it offers superior fastness properties and a broader range of applications in various industries.
Propiedades
Número CAS |
154608-57-8 |
|---|---|
Fórmula molecular |
C3H4Cl2O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




